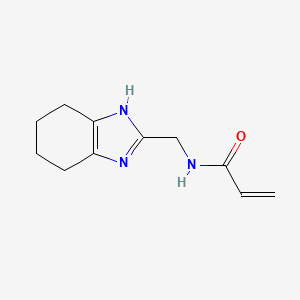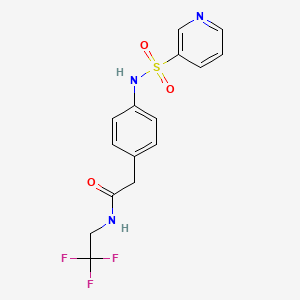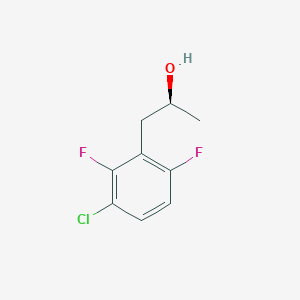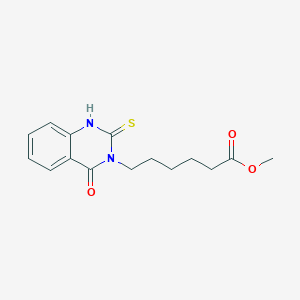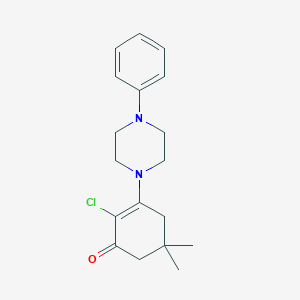
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a chloro group, two methyl groups, and a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chloro and methyl groups. The phenylpiperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which can modulate various signaling pathways in the brain. This interaction can lead to changes in neurotransmitter levels and receptor activity, potentially explaining its effects in neurological applications .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-Chlorophenyl)-4,4-dimethylcyclohexene-1-carbaldehyde: Similar in structure but with different substituents, leading to different chemical properties.
Uniqueness
What sets 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one apart is its unique combination of substituents, which confer specific chemical and biological properties
特性
IUPAC Name |
2-chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-18(2)12-15(17(19)16(22)13-18)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCURPCZFZHOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
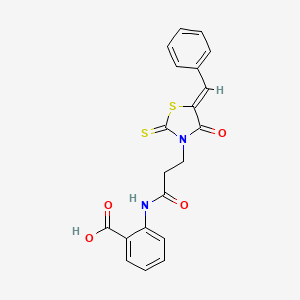
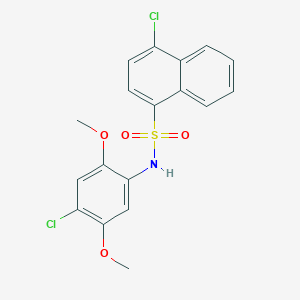
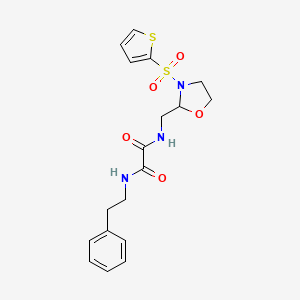
![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
![1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2655728.png)
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)
![(3Z)-1-benzyl-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2655730.png)
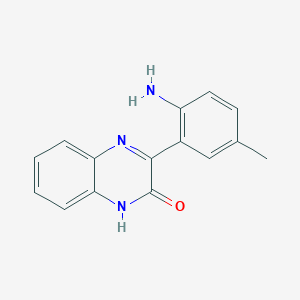
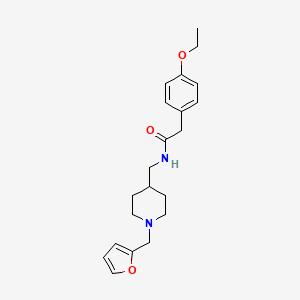
![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)
